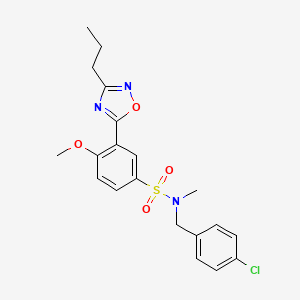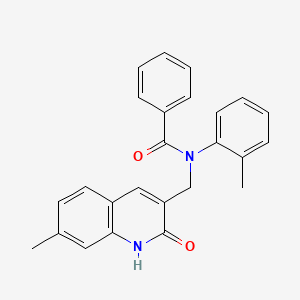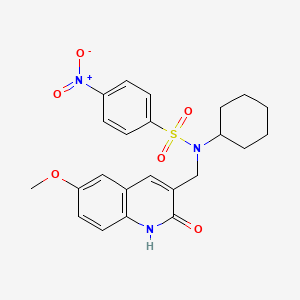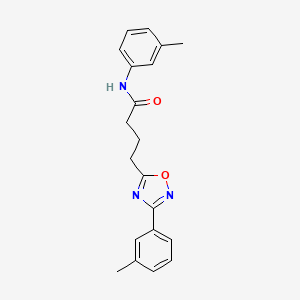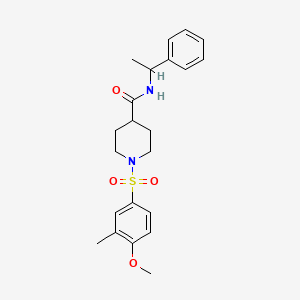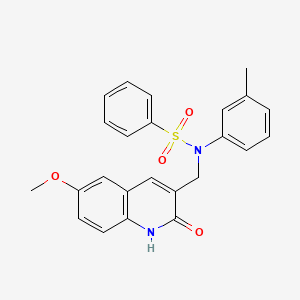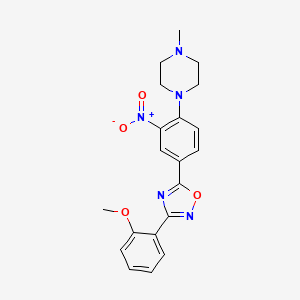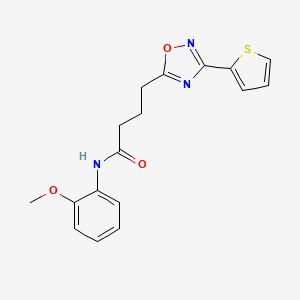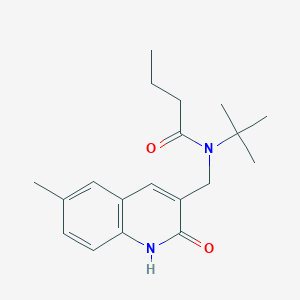
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as TAPI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. TAPI-1 is a potent inhibitor of the matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix (ECM) proteins. Inhibition of MMPs has been shown to have therapeutic potential in cancer treatment, making TAPI-1 a promising candidate for further investigation.
作用机制
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibits MMPs by binding to the active site of the enzyme, preventing it from degrading ECM proteins. This leads to a decrease in cancer cell invasion and metastasis, making this compound a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on MMPs, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth.
实验室实验的优点和局限性
One of the advantages of using 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments is its specificity for MMPs. This compound has been shown to be a potent inhibitor of MMPs, while having little to no effect on other enzymes. This allows for more targeted research on the role of MMPs in cancer progression. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One area of interest is the development of more potent and selective MMP inhibitors. Another area of research is the development of combination therapies involving this compound and other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to better understand the mechanisms underlying this compound's effects on cancer cells, which could lead to the development of more effective cancer treatments.
合成方法
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 2-hydroxy-3-(m-tolyl)benzaldehyde with 2-amino-3-tert-butyl-5-methylphenol to form the intermediate compound, which is then reacted with 3-chloro-2-(chloromethyl)quinoline to produce the final product, this compound.
科学研究应用
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied for its potential applications in cancer research. MMPs are known to play a critical role in cancer progression, as they are involved in the degradation of ECM proteins, which allows cancer cells to invade and metastasize to other parts of the body. Inhibition of MMPs has been shown to have therapeutic potential in cancer treatment, and this compound has been shown to be a potent inhibitor of MMPs.
属性
IUPAC Name |
4-tert-butyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-19-8-7-10-24(16-19)30(27(32)20-12-14-23(15-13-20)28(2,3)4)18-22-17-21-9-5-6-11-25(21)29-26(22)31/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSBWNPCZHTMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

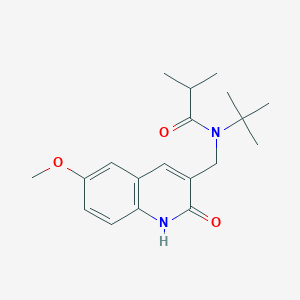
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703266.png)
